

6-Fluorothiazolo[4,5-b]pyridine-2-thiol basic properties

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Compound of Interest

Compound Name:	6-Fluorothiazolo[4,5-b]pyridine-2-thiol
CAS No.:	1226808-69-0
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An In-depth Technical Guide to the Core Basic Properties of **6-Fluorothiazolo[4,5-b]pyridine-2-thiol**

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluorothiazolo[4,5-b]pyridine-2-thiol is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural framework, a fusion of thiazole and pyridine rings, is a recognized privileged scaffold in the development of novel therapeutic agents.^{[1][2][3][4][5][6]} This technical guide provides a comprehensive analysis of the core basic properties of **6-Fluorothiazolo[4,5-b]pyridine-2-thiol**, delving into its electronic structure, acid-base chemistry, and the critical concept of tautomerism. By synthesizing foundational principles of heterocyclic chemistry with insights from analogous structures, this document aims to equip researchers with the fundamental knowledge required for the effective handling, characterization, and derivatization of this compound.

Introduction to the Thiazolo[4,5-b]pyridine Scaffold

The thiazolo[4,5-b]pyridine heterocyclic system is a bioisostere of purine, which contributes to its potential to interact with a wide array of biological targets.[6] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including antioxidant, antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][6][7][8] The introduction of a fluorine atom at the 6-position and a thiol group at the 2-position of this scaffold introduces unique electronic and reactive characteristics that are pivotal for its application in drug design.

Fundamental Basicity: A Tale of Two Rings

The overall basicity of **6-Fluorothiazolo[4,5-b]pyridine-2-thiol** is a composite of the electronic properties of the fused pyridine and thiazole rings, further modulated by its substituents.

The Pyridine Moiety: A Moderate Base

Pyridine itself is a weak base with a pKa of approximately 5.2 for its conjugate acid.[9] The lone pair of electrons on the nitrogen atom resides in an sp² hybrid orbital and is not involved in the aromatic sextet, making it available for protonation.[10][11] However, the basicity of the pyridine ring in the target molecule is influenced by two key factors:

- **The Fused Thiazole Ring:** The electron-deficient nature of the thiazole ring acts as an electron-withdrawing group, reducing the electron density on the pyridine nitrogen and thereby decreasing its basicity compared to unsubstituted pyridine.
- **The 6-Fluoro Substituent:** Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I effect). This effect further deactivates the pyridine ring, pulling electron density away from the nitrogen and significantly lowering its basicity.[12][13]

The Thiazole Moiety: A Weak Base

Thiazoles are considerably less basic than pyridines. The conjugate acid of thiazole has a pKa of about 2.5.[14][15] This is attributed to the greater s-character of the sp² hybridized nitrogen lone pair and the electron-withdrawing influence of the adjacent sulfur atom. In **6-Fluorothiazolo[4,5-b]pyridine-2-thiol**, the nitrogen atom of the thiazole ring is the primary site of basicity within this ring system.

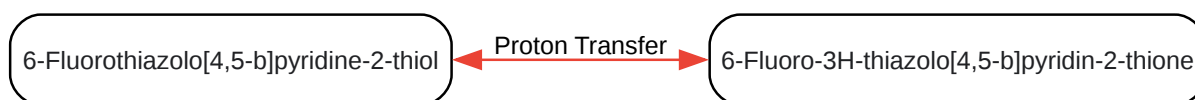
Caption: Factors influencing the basicity of **6-Fluorothiazolo[4,5-b]pyridine-2-thiol**.

Thiol-Thione Tautomerism: A Critical Equilibrium

A paramount feature of 2-mercaptothiazoles is their existence in a tautomeric equilibrium between the thiol and thione forms. This equilibrium is crucial as the two tautomers possess distinct chemical reactivities and biological activities.[16][17][18][19][20]

- Thiol Form: **6-Fluorothiazolo[4,5-b]pyridine-2-thiol**
- Thione Form: 6-Fluoro-3H-thiazolo[4,5-b]pyridin-2-thione

Theoretical and experimental studies on related 2-mercapto-heterocycles have shown that the thione form is often the more stable tautomer in various solvents.[18][19] The position of this equilibrium can be influenced by factors such as solvent polarity, temperature, and pH.



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Caption: Thiol-Thione Tautomeric Equilibrium.

The acidic proton in the thiol form is on the sulfur atom, while in the thione form, it resides on the thiazole nitrogen. This has significant implications for its acid-base properties. The thiol form is more acidic due to the greater ability of sulfur to stabilize a negative charge compared to nitrogen.

Physicochemical and Spectroscopic Properties (Inferred)

While specific experimental data for **6-Fluorothiazolo[4,5-b]pyridine-2-thiol** is not widely available in the literature, we can infer some of its properties based on its structure and data from analogous compounds.

Property	Inferred Value/Characteristic
Molecular Formula	C ₆ H ₃ FN ₂ S ₂
Molecular Weight	186.23 g/mol
pKa (Conjugate Acid)	Expected to be significantly lower than 5.2 (pyridine) due to the electron-withdrawing effects of the fused thiazole ring and the 6-fluoro substituent. A pKa value in the range of 1-3 is a reasonable estimate, making it a weak base.
Acidity (Thiol Proton)	The thiol proton is expected to be acidic, with a pKa likely in the range of 6-8, similar to other heterocyclic thiols.
Appearance	Likely a pale yellow or off-white solid, characteristic of many thiazole derivatives.[15]
Solubility	Expected to have low solubility in water and higher solubility in polar organic solvents like DMSO and DMF.
¹ H NMR	Aromatic protons on the pyridine ring would appear in the downfield region (δ 7-9 ppm). The N-H proton of the thione tautomer would likely be a broad singlet at a higher chemical shift.[2]
¹³ C NMR	The C=S carbon of the thione form would have a characteristic signal in the range of δ 160-180 ppm.[2]
IR Spectroscopy	The thione form would exhibit a characteristic C=S stretching vibration. The N-H stretch of the thione would also be observable.

Synthesis and Reactivity

General Synthetic Approach

The synthesis of the thiazolo[4,5-b]pyridine scaffold can be achieved through various strategies, often involving the construction of the thiazole ring onto a pre-existing pyridine core or vice versa.^{[6][21]} A common method involves the reaction of an appropriately substituted 2-aminopyridine-3-thiol with a suitable one-carbon electrophile.

Caption: A generalized workflow for the synthesis of the thiazolo[4,5-b]pyridine core.

Key Reactivities

- **N-Alkylation/Acylation:** The nitrogen atom of the thione tautomer is nucleophilic and can be readily alkylated or acylated.
- **S-Alkylation:** The sulfur atom of the thiol tautomer is also a potent nucleophile, allowing for the synthesis of various S-substituted derivatives.
- **Electrophilic Aromatic Substitution:** The pyridine ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the fused thiazole ring and the fluoro substituent.

Applications in Drug Discovery

The structural motifs present in **6-Fluorothiazolo[4,5-b]pyridine-2-thiol** make it an attractive starting point for the design of new therapeutic agents.

- **Kinase Inhibitors:** The purine-like core can act as a hinge-binding motif in many protein kinases.
- **Antimicrobial Agents:** Thiazole-containing compounds have a well-documented history of antimicrobial activity.^{[2][4]}
- **Anticancer Agents:** The thiazolo[4,5-b]pyridine scaffold has been explored for the development of novel anticancer drugs.^[8]

Conclusion

6-Fluorothiazolo[4,5-b]pyridine-2-thiol is a multifaceted heterocyclic compound with a rich chemical personality. Its basicity is a finely tuned interplay between the inherent properties of its constituent pyridine and thiazole rings and the strong electronic influence of the fluoro

substituent. The thiol-thione tautomerism is a defining characteristic that governs its reactivity and potential biological interactions. While specific experimental data for this particular molecule is sparse, a solid understanding of its fundamental properties can be achieved through the application of core principles of heterocyclic chemistry and by drawing analogies to related structures. This guide provides a foundational framework for researchers to leverage the unique properties of **6-Fluorothiazolo[4,5-b]pyridine-2-thiol** in the pursuit of novel chemical entities with therapeutic potential.

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